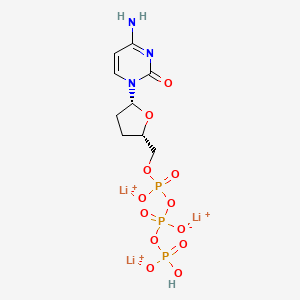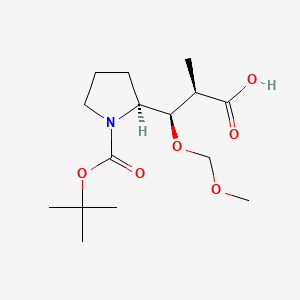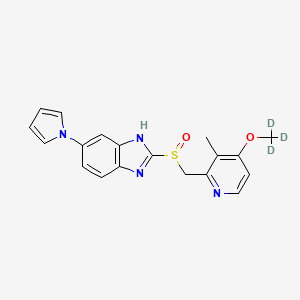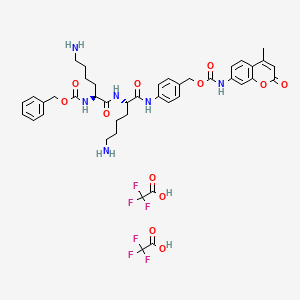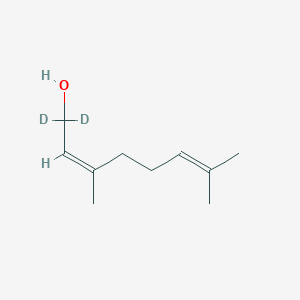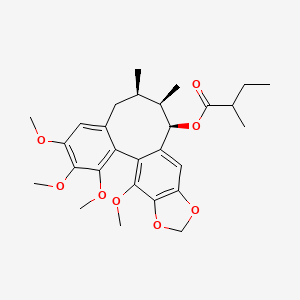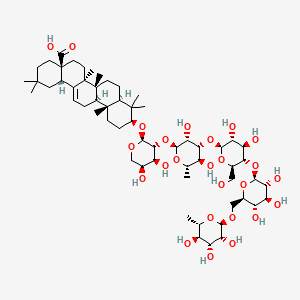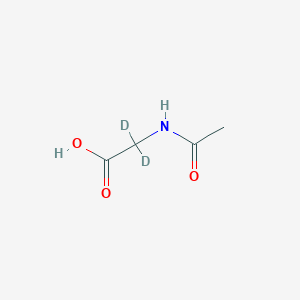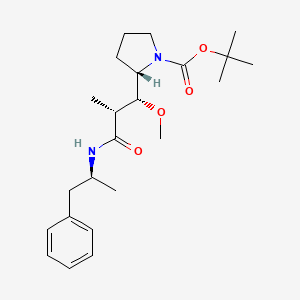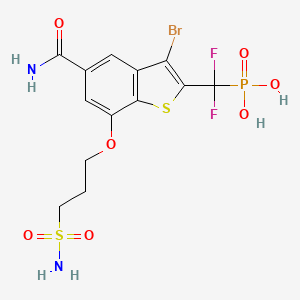
Anticancer agent 142
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’agent anticancéreux 142 est un composé prometteur dans le domaine de l’oncologie, connu pour ses puissantes propriétés anticancéreuses. Ce composé a démontré une efficacité significative dans l’inhibition de la croissance de diverses lignées de cellules cancéreuses, ce qui en fait un candidat précieux pour des recherches et un développement supplémentaires en thérapie anticancéreuse.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’agent anticancéreux 142 implique plusieurs étapes, commençant par la préparation de la structure de base. La structure de base est généralement synthétisée par une série de réactions organiques, notamment la condensation, la cyclisation et les modifications de groupes fonctionnels. Les conditions de réaction impliquent souvent l’utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour assurer un rendement élevé et une pureté élevée du produit final.
Méthodes de production industrielle
Dans un environnement industriel, la production de l’agent anticancéreux 142 est mise à l’échelle à l’aide de techniques de synthèse en continu. Cette méthode offre plusieurs avantages, notamment un meilleur transfert de chaleur et de masse, un meilleur contrôle du processus et la sécurité. La synthèse en continu permet l’intégration d’outils d’analyse et de purification en ligne, garantissant une qualité et une efficacité constantes dans la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
L’agent anticancéreux 142 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide de réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs tels que les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d’hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les halogènes). Les conditions de réaction varient en fonction de la réaction spécifique mais impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’agent anticancéreux 142, chacun ayant des propriétés uniques et des applications potentielles en thérapie anticancéreuse. Ces dérivés sont souvent testés pour leur efficacité et leur sécurité dans des études précliniques et cliniques.
Applications de la recherche scientifique
L’agent anticancéreux 142 a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des agents anticancéreux.
Biologie : Il est utilisé dans des études de culture cellulaire pour étudier ses effets sur la prolifération, l’apoptose et la métastase des cellules cancéreuses.
Médecine : Il est étudié comme agent thérapeutique potentiel dans des essais cliniques pour divers types de cancer, notamment le cancer du sein, du poumon et du côlon.
Industrie : Il est utilisé dans le développement de nouveaux médicaments et formulations anticancéreux, contribuant à l’avancement des options de traitement du cancer
Applications De Recherche Scientifique
Anticancer agent 142 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: It is employed in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and metastasis.
Medicine: It is being explored as a potential therapeutic agent in clinical trials for various types of cancer, including breast, lung, and colon cancer.
Industry: It is used in the development of new anticancer drugs and formulations, contributing to the advancement of cancer treatment options
Mécanisme D'action
Le mécanisme d’action de l’agent anticancéreux 142 implique plusieurs voies et cibles moléculaires. Il exerce principalement ses effets en :
Inhibant la prolifération cellulaire : Il interfère avec le cycle cellulaire, empêchant les cellules cancéreuses de se diviser et de proliférer.
Induisant l’apoptose : Il déclenche la mort cellulaire programmée dans les cellules cancéreuses par l’activation de voies apoptotiques spécifiques.
Ciblant les voies moléculaires : Il cible des voies de signalisation clés impliquées dans la progression du cancer, telles que la voie PI3K/Akt/mTOR, conduisant à l’inhibition de la croissance tumorale et de la métastase
Comparaison Avec Des Composés Similaires
L’agent anticancéreux 142 est unique par rapport aux autres composés similaires en raison de sa structure moléculaire spécifique et de son mécanisme d’action. Certains composés similaires comprennent :
Paclitaxel : Un médicament anticancéreux d’origine végétale connu pour sa capacité à stabiliser les microtubules et à inhiber la division cellulaire.
Méthotrexate : Un médicament antifolate qui inhibe la dihydrofolate réductase, empêchant la synthèse de l’ADN et la réplication cellulaire.
Dérivés de benzimidazole : Ces composés ont une puissante activité anticancéreuse en raison de leur capacité à se lier à différentes cibles médicamenteuses impliquées dans la progression du cancer .
L’agent anticancéreux 142 se démarque par sa combinaison unique de haute efficacité, de cibles moléculaires spécifiques et de potentiel de réduction des effets secondaires par rapport aux autres agents anticancéreux.
Propriétés
Formule moléculaire |
C13H14BrF2N2O7PS2 |
|---|---|
Poids moléculaire |
523.3 g/mol |
Nom IUPAC |
[[3-bromo-5-carbamoyl-7-(3-sulfamoylpropoxy)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C13H14BrF2N2O7PS2/c14-9-7-4-6(12(17)19)5-8(25-2-1-3-28(18,23)24)10(7)27-11(9)13(15,16)26(20,21)22/h4-5H,1-3H2,(H2,17,19)(H2,18,23,24)(H2,20,21,22) |
Clé InChI |
PWHDUPBMMZXPOG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=C(S2)C(F)(F)P(=O)(O)O)Br)OCCCS(=O)(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


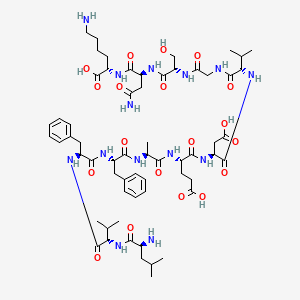
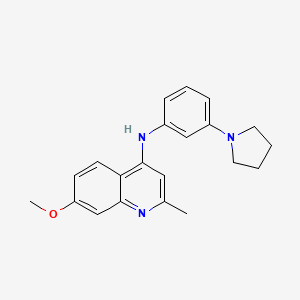
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
